NPY-Y2 Receptor Antagonist Potency: 4-Chloro Substituent Confers Sub-Micromolar Activity Superior to 3-Chloro and Unsubstituted Analogs
The target compound bearing a 4-chloro substituent on the benzamide ring (R1 = Phenyl, R2 = Cl at the 4-position) exhibits an NPY-Y2 IC50 of 0.428 μM (4.28 × 10⁻⁷ M), representing the most potent activity among the five arylsulfamoylbenzamide analogs evaluated in the NIH Molecular Libraries Program Scaffold 2 SAR table [1]. This potency is 8.4-fold superior to the matched 3-chloro positional isomer (IC50 = 3.58 μM) and exceeds the activity of the unsubstituted phenyl analog (R2 = H, which showed only 2.6% inhibition at 2.8 μM) [1]. The two 4-methyl-substituted analogs (R2 = CH3) displayed IC50 values of 0.298 μM and 2.18 μM, indicating that while 4-methyl can achieve comparable or superior potency, the 4-chloro variant provides a distinct halogen-based interaction profile with different physicochemical properties (increased lipophilicity, altered electronic effects) that may be advantageous for brain penetration optimization [1].
| Evidence Dimension | NPY-Y2 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.428 μM (4.28 × 10⁻⁷ M); CC50 = 20.6 μM; Brain Penetrance = 395 ± 16 ng/mL |
| Comparator Or Baseline | 4-Methyl analog (MLS-000582311): IC50 = 0.298 μM, CC50 = 67 μM; 3-Chloro analog (MLS-000582690): IC50 = 3.58 μM, CC50 = 77.3 μM; 4-Methyl analog (MLS-002454457): IC50 = 2.18 μM, CC50 = 36.7 μM |
| Quantified Difference | 8.4-fold more potent vs. 3-chloro positional isomer; 5.1-fold more potent vs. second 4-methyl analog; 1.4-fold less potent vs. most active 4-methyl analog; CC50 is 3.3-fold lower (more cytotoxic) vs. less potent 4-methyl analog |
| Conditions | NPY-Y2 and NPY-Y1 in vitro receptor binding/functional assays; cytotoxicity measured as CC50; brain penetration assessed in rodent model; NIH Molecular Libraries Program Probe Report |
Why This Matters
Researchers selecting compounds for NPY-Y2-targeted studies must weigh the trade-off between sub-micromolar potency (0.428 μM for the 4-Cl variant) and cytotoxicity window (therapeutic index CC50/IC50 ≈ 48 for the target compound vs. ≈ 225 for the most potent 4-Me analog) — a decision that depends on whether potency or safety margin is the primary screening criterion.
- [1] NIH Molecular Libraries Program. Table 7(b): SAR Scaffold 2: Arylsulfamoylbenzamide. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010. View Source
